![molecular formula C6H8F3N B1398926 1,1,1-Trifluorohex-5-yn-3-amine CAS No. 1249233-23-5](/img/structure/B1398926.png)
1,1,1-Trifluorohex-5-yn-3-amine
Overview
Description
“1,1,1-Trifluorohex-5-yn-3-amine” is a chemical compound with the molecular formula C6H8F3N . It’s often used in various chemical reactions and synthesis processes .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluorohex-5-yn-3-amine” consists of a hexyne (a six-carbon chain with a triple bond) with an amine group (NH2) and a trifluoromethyl group (CF3) attached . The InChI code for this compound is 1S/C6H8F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h1,5H,3-4,10H2;1H .Physical And Chemical Properties Analysis
“1,1,1-Trifluorohex-5-yn-3-amine” is a powder at room temperature . It has a molecular weight of 187.59 g/mol . The compound has two hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Synthetic Utility and Applications
Chemoselective Synthesis of Pyrroles and Pyridazinones
Trifluoromethylated amines, akin to "1,1,1-Trifluorohex-5-yn-3-amine," are pivotal in chemoselective synthesis processes. For instance, Aquino et al. (2015) detailed a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the utility of trifluoromethylated compounds in creating heterocyclic structures with high yields and under mild conditions (Aquino et al., 2015). Similarly, Pattison et al. (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one for the synthesis of various polysubstituted pyridazinone systems, highlighting the role of trifluoromethylated compounds in nucleophilic substitution reactions to access polyfunctional systems (Pattison et al., 2009).
Catalytic Reactions and Functionalization
The catalytic reductive trifluoroethylation of amines using trifluoroacetic acid by Andrews et al. (2017) represents a method for modifying the physicochemical properties of biologically active compounds, illustrating the significance of trifluoromethyl groups in medicinal chemistry (Andrews et al., 2017).
Material Science Applications
Flame-Retardant Agents
In material science, the incorporation of trifluoromethyl groups into polymers has been explored to enhance flame retardancy. Agrawal and Narula (2014) synthesized amines as reactive flame retardants for epoxy resins, showcasing how trifluoromethylated compounds contribute to the thermal properties and flame retardancy of materials (Agrawal & Narula, 2014).
Analytical Chemistry Applications
Chiral Recognition in NMR Spectroscopy
In analytical chemistry, trifluoromethylated compounds play a role in chiral recognition. Wenzel et al. (2004) utilized chiral crown ethers for enantiomeric discrimination in NMR spectroscopy, demonstrating the importance of fluorinated compounds in analytical methodologies (Wenzel et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluorohex-5-yn-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c1-2-3-5(10)4-6(7,8)9/h1,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIMLBEYWBIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluorohex-5-yn-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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